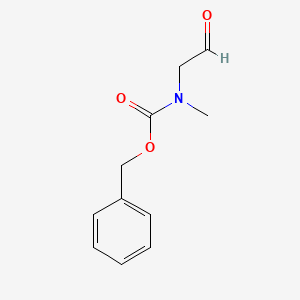

苄基甲基(2-氧代乙基)氨基甲酸酯

描述

Benzyl methyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl methyl(2-oxoethyl)carbamate, involves various methods. One common method is the carbamoylation process . In this process, carbonylimidazolide reacts with a nucleophile in water to prepare urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

Benzyl methyl(2-oxoethyl)carbamate contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis

Benzyl methyl(2-oxoethyl)carbamate has a molecular weight of 207.23 . It is stored in an inert atmosphere, under -20°C . The boiling point is not specified .科学研究应用

肽合成和分子相互作用苄基甲基(2-氧代乙基)氨基甲酸酯已被确认为肽及其类似物合成的关键中间体。Hasan Küçükbay 和 Nesrin Buğday (2014 年)描述了它在制备 N-(受保护的 α-氨基酰基)苯并三唑中的作用,苯并三唑是肽合成的有效酰化剂。该应用强调了该化合物在构建复杂生物分子中的重要性,促进了蛋白质功能和相互作用的研究 (Küçükbay & Buğday, 2014)。

农用杀菌剂在农业研究中,苄基甲基(2-氧代乙基)氨基甲酸酯的衍生物,如多菌灵 (MBC),因其在控制真菌病害方面的功效而被探索。E. Campos 等人(2015 年)研究了使用聚合物和固体脂质纳米颗粒持续释放多菌灵,旨在提高其有效性,同时降低环境和人体毒性。他们的研究结果突出了纳米颗粒载体在改善农用杀菌剂的递送和性能方面的潜力 (Campos 等人,2015)。

有机合成中的催化Masayoshi Honda 等人(2011 年)证明了苄基甲基(2-氧代乙基)氨基甲酸酯在有机合成中的催化应用。他们报道了使用非均相 CeO2 催化剂,由苯甲胺、CO2 和甲醇高效合成苯甲基氨基甲酸甲酯。该工艺不仅为氨基甲酸酯提供了一条绿色合成途径,还展示了该化合物在碳捕获和利用技术中的作用 (Honda 等人,2011)。

安全和危害

属性

IUPAC Name |

benzyl N-methyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOLOBYKJRHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475776 | |

| Record name | benzyl methyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl methyl(2-oxoethyl)carbamate | |

CAS RN |

107201-33-2 | |

| Record name | benzyl methyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl N-methyl-N-(2-oxoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)